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Compound of Interest

Compound Name: N,N-Dimethylglycine

Cat. No.: B042417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylglycine (DMG) is a tertiary amino acid derivative that serves as a crucial

intermediate in several key metabolic pathways. Historically referred to as Vitamin B16, DMG is

endogenously synthesized and not classified as a vitamin, as dietary deficiency does not lead

to ill effects[1]. It is naturally found in foods such as beans and liver[1]. This technical guide

provides a comprehensive overview of the biochemical pathways involving DMG, presenting

quantitative data, detailed experimental methodologies, and visual representations of the

metabolic routes.

Core Biochemical Pathways Involving N,N-
Dimethylglycine
N,N-Dimethylglycine is primarily involved in two interconnected metabolic processes: the

degradation of choline and one-carbon metabolism, which encompasses the folate and

methionine cycles.

Choline and Betaine Degradation Pathway
DMG is a key intermediate in the catabolism of choline. This pathway occurs predominantly in

the mitochondria of liver and kidney cells.

Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde. This reaction is

catalyzed by choline oxidase or choline dehydrogenase[2][3].
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Betaine Aldehyde to Betaine: Betaine aldehyde is further oxidized to betaine

(trimethylglycine) by betaine aldehyde dehydrogenase[2][3].

Betaine to N,N-Dimethylglycine: Betaine serves as a methyl donor for the remethylation of

homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-

methyltransferase (BHMT). In this process, betaine is converted to N,N-dimethylglycine[4]

[5]. This step directly links choline metabolism to the methionine cycle.

Degradation of N,N-Dimethylglycine and its Role in One-
Carbon Metabolism
DMG undergoes sequential demethylation, contributing one-carbon units to the folate pool.

N,N-Dimethylglycine to Sarcosine: DMG is oxidatively demethylated to sarcosine (N-

methylglycine). This reaction is catalyzed by the mitochondrial flavoprotein dimethylglycine

dehydrogenase (DMGDH)[6][7]. The methyl group is transferred to tetrahydrofolate (THF),

forming 5,10-methylenetetrahydrofolate. In the absence of THF, formaldehyde is

produced[8].

Sarcosine to Glycine: Sarcosine is further demethylated to glycine by the enzyme sarcosine

dehydrogenase (SDH), another mitochondrial flavoprotein[9][10]. Similar to the previous

step, this reaction donates a one-carbon unit to THF, forming 5,10-

methylenetetrahydrofolate, or produces formaldehyde if THF is absent[9].

Glycine Metabolism: The final product, glycine, can be further metabolized through various

pathways, including the glycine cleavage system, or used for the synthesis of serine,

purines, and other essential biomolecules[11][12].

The one-carbon units donated from DMG and sarcosine metabolism are critical for the

synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA

and protein methylation, via S-adenosylmethionine (SAM)[13].

Quantitative Data on N,N-Dimethylglycine
Metabolism
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The following tables summarize key quantitative data related to the enzymes and metabolic

fluxes in pathways involving N,N-Dimethylglycine.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate Km Vmax
Organism/T
issue

Reference(s
)

Dimethylglyci

ne

Dehydrogena

se (DMGDH)

N,N-

Dimethylglyci

ne

0.05 mM

(high-affinity

site)

Not specified Rat Liver [8]

Dimethylglyci

ne

Dehydrogena

se (DMGDH)

N,N-

Dimethylglyci

ne

Km1: ~400-

fold lower

than Km2

18.2 ± 1.7

min-1

(turnover

number)

Human

(recombinant)
[6]

Sarcosine

Dehydrogena

se (SDH)

Sarcosine 0.5 mM

16

mmol/hr/mg

protein

Rat Liver [9][14][15]

Betaine-

Homocystein

e S-

Methyltransfe

rase (BHMT)

Betaine
Micromolar

range
Not specified Human Liver [16]

Betaine-

Homocystein

e S-

Methyltransfe

rase (BHMT)

L-

Homocystein

e

Micromolar

range
Not specified Human Liver [16]

Table 2: Effect of DMG Supplementation on Plasma Homocysteine (pHcy) in Rats
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Group Diet
Plasma Homocysteine
(μmol/L)

Control 20% Casein (Folate-Sufficient) 14.19 ± 0.39

DMG Supplemented
20% Casein (Folate-Sufficient)

+ 0.1% DMG
12.23 ± 0.18

Folate-Deficient 20% Casein (Folate-Deficient) 28.49 ± 0.50

Folate-Deficient + DMG
20% Casein (Folate-Deficient)

+ 0.1% DMG
31.56 ± 0.59

Data from a study on rats,

presented as mean ± SEM.[6]

[17][18]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of N,N-
Dimethylglycine pathways.

Spectrophotometric Assay for Dimethylglycine
Dehydrogenase (DMGDH) Activity
This protocol is based on the reduction of a ferricenium ion, which can be monitored

spectrophotometrically.

Principle: DMGDH catalyzes the demethylation of dimethylglycine, and the electrons are

transferred to an artificial electron acceptor, ferricenium hexafluorophosphate, causing a

decrease in absorbance at 300 nm.

Reagents:

100 mmol/L HEPES buffer, pH 7.5

0.1 mmol/L EDTA

200 μmol/L Ferricenium hexafluorophosphate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2828353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2408757/
https://www.researchgate.net/publication/239737508_Direct_high-performance_liquid_chromatography_method_for_determination_of_glycine_betaine_and_its_metabolite_NN-dimethylglycine_in_pharmacokinetic_studies
https://www.benchchem.com/product/b042417?utm_src=pdf-body
https://www.benchchem.com/product/b042417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


50 mmol/L N,N-Dimethylglycine

Purified or partially purified DMGDH enzyme solution

Procedure:

Prepare the reaction mixture containing HEPES buffer, EDTA, and ferricenium

hexafluorophosphate in a quartz cuvette.

Equilibrate the mixture to 25°C.

Initiate the reaction by adding the DMGDH enzyme solution.

Immediately monitor the decrease in absorbance at 300 nm using a spectrophotometer.

The rate of reaction is calculated from the linear portion of the absorbance change over time,

using the molar extinction coefficient of the ferricenium ion (Δε = 4300 L/mol·cm).

Enzyme activity is expressed as nanomoles of dimethylglycine consumed per minute per

milligram of protein.

This protocol is adapted from the methodology described for measuring DMGDH activity.[6]

Spectrophotometric Assay for Sarcosine
Dehydrogenase (SDH) Activity
This assay measures the reduction of Phenazine Methosulfate (PMS), which then reduces

Nitro Blue Tetrazolium (NTB) to a colored formazan product.

Principle: Sarcosine + H2O + PMS → Glycine + HCHO + PMSH2 2 PMSH2 + NTB → 2 PMS +

Diformazan

Reagents:

50 mM Potassium Phosphate Buffer, pH 7.5

500 mM Sarcosine
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0.5% (v/v) Triton X-100

0.01% (w/v) Phenazine Methosulfate (PMS)

0.1% (w/v) Nitro Blue Tetrazolium (NTB)

SDH Enzyme Solution

Procedure:

Prepare a substrate solution containing potassium phosphate buffer, sarcosine, and Triton X-

100, and adjust the pH to 7.5 at 37°C.

Prepare a color reagent solution containing PMS and NTB.

In a reaction tube, combine the substrate solution and the color reagent.

Equilibrate the mixture to 37°C.

Initiate the reaction by adding the SDH enzyme solution.

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

Stop the reaction by adding an acid (e.g., 300 mM Hydrochloric Acid).

Measure the absorbance of the formazan product at 570 nm.

A blank reaction without the enzyme should be run in parallel.

The enzyme activity is calculated based on the amount of formazan produced, with one unit

defined as the amount of enzyme that converts 1.0 µmole of sarcosine to glycine and

formaldehyde per minute at pH 7.5 and 37°C.

This protocol is based on a standard enzymatic assay for sarcosine dehydrogenase.[19]

Quantification of N,N-Dimethylglycine and Related
Metabolites by LC-MS/MS
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This method allows for the sensitive and specific quantification of DMG, choline, and betaine in

biological samples.

Principle: Metabolites are separated using normal-phase liquid chromatography and detected

by tandem mass spectrometry in the multiple-reaction monitoring (MRM) mode.

Sample Preparation:

To a 50 µL plasma or serum sample, add an internal standard solution containing isotopically

labeled analogues (e.g., d9-choline, d9-betaine).

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

Vortex the mixture and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a new tube for analysis.

LC-MS/MS Conditions:

Column: Normal-phase silica column.

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

Ionization: Positive electrospray ionization (ESI+).

MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion

transitions for each analyte and internal standard.

Choline: m/z 104 → 60

Betaine: m/z 118 → 59

DMG: m/z 104 → 58

Quantification:

Generate a calibration curve using known concentrations of the analytes.
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Quantify the concentration of each metabolite in the samples by comparing the peak area

ratio of the analyte to its corresponding internal standard against the calibration curve.

This protocol is a generalized procedure based on established LC-MS/MS methods for the

analysis of choline, betaine, and DMG.[20][21]

Visualizations of Pathways and Workflows
The following diagrams illustrate the key biochemical pathways and a typical experimental

workflow for studying N,N-Dimethylglycine metabolism.
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Choline degradation and its link to one-carbon metabolism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.researchgate.net/publication/10924153_Determination_of_Choline_Betaine_and_Dimethylglycine_in_Plasma_by_a_High-Throughput_Method_Based_on_Normal-Phase_Chromatography-Tandem_Mass_Spectrometry
https://www.researchgate.net/figure/LC-MS-MS-multiple-reaction-monitoring-chromatograms-of-human-plasma-and-the-same-plasma_fig3_10924153
https://www.benchchem.com/product/b042417?utm_src=pdf-body
https://www.benchchem.com/product/b042417?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMG Degradation One-Carbon Metabolism

N,N-Dimethylglycine

Sarcosine

 DMGDH

Tetrahydrofolate
(THF)

Glycine

 SDH

 Methyl Group
Donation

5,10-Methylene-THF

Purine Synthesis Thymidylate (dTMP)
Synthesis

Click to download full resolution via product page

Sequential demethylation of DMG and its contribution to the one-carbon pool.
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A generalized workflow for studying DMG metabolism.
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[https://www.benchchem.com/product/b042417#what-are-the-biochemical-pathways-
involving-n-n-dimethylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b042417#what-are-the-biochemical-pathways-involving-n-n-dimethylglycine
https://www.benchchem.com/product/b042417#what-are-the-biochemical-pathways-involving-n-n-dimethylglycine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042417?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

